12-Chlorodehydroabietic acid
Overview
Description
12-Chlorodehydroabietic acid is a chlorinated monohydroxylated compound . It is biodegradable and used as a fungicide . It has been shown to be effective in short-term, low-level treatments .
Molecular Structure Analysis
The molecular formula of 12-Chlorodehydroabietic acid is C20H27ClO2 . Its molecular weight is 334.88 g/mol . The chemical name is (1R,4aS,10aR)-6-chloro-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid .Physical And Chemical Properties Analysis
12-Chlorodehydroabietic acid has a density of 1.132g/cm3 . Its boiling point is 445.4ºC at 760 mmHg . The flash point is 223.1ºC .Scientific Research Applications
Synthesis and Biological Activity
12-Chlorodehydroabietic acid, a derivative of dehydroabietic acid, has been a subject of interest in the synthesis of biologically active compounds. For instance, amino derivatives of dehydroabietic acid have shown significant biological activities, including calming effects, anxiolytic activity, and antipyretic action (Tolmacheva et al., 2006). These findings suggest potential therapeutic applications in the medical field, although directly related studies on 12-Chlorodehydroabietic acid were not found.
Chemical Properties and Analysis
The study of the configuration and conformation of derivatives like 12-bromo-dehydroabietic acid using NMR techniques (Nong Rong-feng & Wu Qiang, 2004) provides a basis for understanding the chemical properties of 12-Chlorodehydroabietic acid. Such research contributes to the knowledge of the structural and chemical characteristics of resin acid derivatives, which is essential for their application in various scientific fields.
Optical Properties
Research on derivatives of dehydroabietic acid, such as the synthesis and optical properties of 12-benzoyl dehydroabietyl thioisocyanate, reveals insights into the optical characteristics of these compounds (Wang Heng-shan, 2010). These findings may be relevant in the context of 12-Chlorodehydroabietic acid, particularly in its potential applications in materials science and photonics.
Molecular Mechanisms in Channel Activation
The study of similar compounds, like 12,14-dichlorodehydroabietic acid, in the context of BK channel activation (Sakamoto et al., 2006), provides a framework for understanding the molecular mechanisms through which 12-Chlorodehydroabietic acid might interact with biological systems. This research is particularly relevant in pharmacology and biochemistry.
properties
IUPAC Name |
(1R,4aS,10aR)-6-chloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO2/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHCLIUTYPHWLV-MISYRCLQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983938 | |
Record name | 12-Chloroabieta-8(14),9(11),12-trien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Chlorodehydroabietic acid | |
CAS RN |
65310-45-4 | |
Record name | 12-Chlorodehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065310454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Chloroabieta-8(14),9(11),12-trien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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